Sucrose stearic acid ester
Overview
Description
Sucrose monostearate is a long-chain fatty acid.
Scientific Research Applications
1. Gastrointestinal Handling and Metabolic Disposal
Sucrose stearic acid esters, as part of dietary fatty acids, have been studied for their impact on gastrointestinal handling and metabolic disposal. Research indicates that chain length and degree of unsaturation can influence the immediate metabolic disposal of these fatty acids when presented within an emulsion. This insight is crucial for understanding the digestion and absorption processes of dietary fats containing sucrose stearic acid ester (Jones et al., 1999).
2. Influence on Oral Biofilms and Enamel Demineralization
This compound has been examined for its potential influence on oral biofilms and enamel demineralization. Studies suggest that unsaturated free fatty acids, when exposed after sucrose, might potentially reduce the cariogenicity of the oral biofilm formed on enamel. This finding indicates a possible preventive role against tooth decay, although further clinical validation is required (Giacaman et al., 2016).
3. Role in Plasma Cholesterol and Lipoprotein Levels
Research has explored the role of stearic acid in modifying plasma cholesterol and lipoprotein levels. Dietary stearic acid is noted for its potential effectiveness in lowering plasma cholesterol levels, comparable to that of oleic acid, when replacing palmitic acid in the diet. This property is particularly relevant in the context of cardiovascular health and diet-based interventions (Bonanome & Grundy, 1988).
4. Metabolism and Hydrolysis
The metabolism of sucrose stearic acid esters has been investigated to understand their hydrolysis and absorption dynamics. Studies indicate that these esters are hydrolysed under physiological conditions to sucrose and corresponding fatty acids, suggesting their safe use as additives in human foods without significant toxicological concerns (Daniel et al., 1979).
Mechanism of Action
Safety and Hazards
When handling sucrose stearic acid ester, avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of chemical or biological catalysts to synthesize sugar esters has become the state of the art in the efficient esterification process . Therefore, finding an improved catalytic surface, and the sustainable optimal reaction conditions for enzymes will be vital to improving sugar ester conversion .
Biochemical Analysis
Biochemical Properties
Sucrose stearic acid ester plays a significant role in biochemical reactions due to its amphipathic property, which allows it to bind both water and oil simultaneously . This property makes it an effective emulsifier in various biochemical processes . The synthesis of this compound involves the use of chemical or biological catalysts, which has become the state of the art in the efficient esterification process .
Cellular Effects
This compound can influence various types of cells and cellular processes. As a surfactant, it can interact with cell membranes, influencing their stability and permeability
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as an emulsifier. It can bind to both hydrophilic and lipophilic molecules, enabling it to facilitate interactions between these different types of molecules . This can influence various biochemical processes, including enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its emulsifying properties can influence the stability of solutions over time
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an emulsifier. It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Its amphipathic nature allows it to interact with various types of molecules, potentially influencing its localization or accumulation
Properties
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948025 | |
Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25168-73-4 | |
Record name | Saccharose stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sucrose stearic acid ester particularly suitable for formulating fast-disintegrating tablets?
A1: this compound, when combined with active pharmaceutical ingredients like furosemide and excipients like microcrystalline cellulose, croscarmellose sodium, and xylitol, facilitates the creation of fast-disintegrating tablets via direct compression. This is attributed to the unique properties achieved when this compound and the active ingredient are thoroughly mixed in a fine powder form, typically achieved by co-dissolving them in ethanol followed by solvent evaporation. [, ] This method results in tablets with sufficient hardness and rapid disintegration times, desirable characteristics for this type of pharmaceutical formulation. [, ]
Q2: How does the Hydrophilic-Lipophilic Balance (HLB) value of this compound impact its effectiveness in fast-disintegrating tablets?
A2: Research indicates that sucrose stearic acid esters with HLB values of 16 (S1670) exhibited superior performance in fast-disintegrating furosemide tablets compared to those with HLB values of 15 (S1570) and 11 (S1170). [] This suggests that a higher HLB value, indicating greater hydrophilicity, contributes to faster disintegration and potentially enhanced drug dissolution in the body. []
Q3: Beyond pharmaceutical applications, what other uses of this compound are being explored?
A3: this compound is being investigated for its potential in food preservation, particularly in delaying fruit ripening. Studies on Cavendish bananas demonstrated that coating them with a 0.5% this compound solution effectively delayed ripening, with sucrose palmitic acid esters exhibiting the most significant delay. [] This effect is attributed to the coating's ability to partially obstruct stomatal apertures, hindering gas exchange with the environment and slowing down the ripening process. []
Q4: Are there any studies investigating the phase behavior of this compound systems?
A5: Yes, the influence of various alcohols (ethanol, 1-propanol, propylene glycol, glycerin, sucrose) on the phase behavior of this compound (SSE)/water/edible vegetable oil (EVO) systems has been studied. [] It was found that adding sucrose, propylene glycol, and glycerin narrowed the oil-separated two-phase region in the phase diagram, while ethanol and 1-propanol had the opposite effect. [] This research is particularly relevant for understanding and optimizing the emulsifying properties of this compound in various applications, especially in food products.
Q5: What are the implications of the reaction mechanism of this compound synthesis for its production?
A6: Understanding the reaction mechanism of this compound synthesis is crucial for optimizing its production process. Research has shown that the reaction between sucrose and stearic acid ethyl ester without solvent follows a solution-reaction type kinetic model. [] The proposed kinetic model equation provides valuable insights into the reaction rate and its dependence on various factors, allowing for process optimization to achieve desired yields and product quality. []
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